molecular formula C27H32N6O B1662398 Cdk4/6 Inhibitor IV CAS No. 359886-84-3

Cdk4/6 Inhibitor IV

Cat. No.: B1662398
CAS No.: 359886-84-3
M. Wt: 456.6 g/mol
InChI Key: YVXCDLCJCIDFHE-UHFFFAOYSA-N
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Description

Cyclin-dependent kinase 4/6 (CDK4/6) inhibitors are a class of targeted therapies that block the transition from the G1 to S phase of the cell cycle by inhibiting CDK4/6-cyclin D complexes, thereby suppressing tumor proliferation in hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2−) breast cancer . Three FDA-approved inhibitors—palbociclib, ribociclib, and abemaciclib—have revolutionized treatment for advanced breast cancer, though resistance and adverse events (AEs) remain challenges . This article compares these agents and discusses emerging insights relevant to newer compounds like Cdk4/6 Inhibitor IV (hypothetical or under investigation), emphasizing efficacy, safety, resistance mechanisms, and combination strategies.

Preparation Methods

Overview of CDK4/6 Inhibitor IV Synthesis

This compound belongs to the pyrido[2,3-d]pyrimidin-7-one structural family, characterized by a cyclopentyl-substituted core and piperazine-containing side chains. Its synthesis demands precise control over regioselectivity and stereochemistry, particularly during pyrimidine functionalization and spirocyclic intermediate formation. Two primary routes dominate current industrial production: (1) a pyrimidine-based cascade reaction utilizing cyclopentylamine derivatives, and (2) a spirocyclic indole construction via hydrazone intermediates. Both approaches address historical challenges in CDK4/6 inhibitor synthesis, such as the need for cryogenic conditions and column chromatography-dependent purification.

Synthetic Route from Cyclopentylamine-Pyrimidine Intermediate

Nucleophilic Amination of 2,4-Dichloro-5-Acetylpyrimidine

The synthesis commences with the regioselective amination of 2,4-dichloro-5-acetylpyrimidine using cyclopentylamine under mild basic conditions. Triethylamine or potassium carbonate in ethyl acetate facilitates chloride displacement at the C4 position while preserving the C2-chloro substituent. Temperature control (-5°C to 5°C) prevents di-amination byproducts, yielding 2-chloro-4-cyclopentylamino-5-acetylpyrimidine with >85% purity after acid-wash and crystallization.

Lithium Hexamethyldisilazide-Mediated Cyclization

The critical ring-forming step employs lithium hexamethyldisilazide (LiHMDS) in anhydrous tetrahydrofuran at -70°C to 0°C. This strong base deprotonates the acetyl group, enabling intramolecular cyclization with the adjacent pyrimidine nitrogen. The reaction progresses through a ketene intermediate, ultimately generating the pyrido[2,3-d]pyrimidin-7-one core. Post-reaction workup involves saturated ammonium chloride quenching and methyl tert-butyl ether extraction, followed by recrystallization in ethyl acetate to achieve 92-95% purity.

Piperazine Coupling and Salt Formation

The final stages involve Buchwald-Hartwig amination between the C2-chloro intermediate and tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate. Palladium catalysts in dimethylformamide/toluene mixtures at 80-100°C facilitate this carbon-nitrogen bond formation. Subsequent acid hydrolysis (HCl in dioxane) removes the tert-butoxycarbonyl protecting group, yielding the target compound as a hydrochloride salt with an overall yield of 68-72% across four steps.

Spirocyclic Indole-Based Synthesis Approach

Hydrazone Formation with (4-Bromo-2-Fluorophenyl)Hydrazine

Alternative routes prioritize spirocyclic indole moieties, beginning with the condensation of (4-bromo-2-fluorophenyl)hydrazine hydrochloride with cyclopentanone derivatives. This exothermic reaction proceeds in ethanol/water mixtures at 25-40°C, forming a stable hydrazone intermediate detectable by thin-layer chromatography. The crystalline product (mp 142-145°C) requires no column purification, demonstrating 97% purity by HPLC.

Acid-Catalyzed Spirocyclization

Treatment with concentrated sulfuric acid induces Fischer indole synthesis, cyclizing the hydrazone into a spiro[cyclopentane-1,3'-indole] system. The reaction's exothermic nature necessitates temperature control (0-5°C) to prevent over-sulfonation. Neutralization with ammonium hydroxide precipitates the spirocyclic compound, which is isolated via filtration in 89% yield.

Palladium-Catalyzed Cross-Coupling

A Suzuki-Miyaura coupling installs the pyrimidine ring using 2-chloro-5-fluoropyrimidin-4-ylboronic acid. Tetrakis(triphenylphosphine)palladium(0) catalyzes this transformation in degassed toluene/ethanol under microwave irradiation (120°C, 30 min). Post-reaction purification via antisolvent crystallization (n-heptane) affords the bis-aryl product in 94% purity, avoiding silica gel chromatography.

Comparative Analysis of Synthesis Methodologies

Parameter Pyrimidine Route Spirocyclic Route
Total Steps 4 5
Hazardous Reagents LiHMDS Concentrated H2SO4
Column Chromatography Not Required Not Required
Key Purification Method Crystallization Antisolvent Precipitation
Overall Yield 68-72% 63-67%
Scalability Kilogram-Scale Demonstrated Pilot Plant Feasible

The pyrimidine route excels in atom economy but requires stringent temperature control during cyclization. Conversely, the spirocyclic approach benefits from straightforward intermediate isolation but generates acidic waste streams. Both methods successfully eliminate column chromatography, enhancing their industrial viability compared to earlier routes dependent on precious metal catalysts.

Chemical Reactions Analysis

Types of Reactions

CINK4 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of CINK4 with modified functional groups, which can be further explored for their biological activities .

Scientific Research Applications

The search results do not contain information about a specific compound called "Cdk4/6 Inhibitor IV." However, they do provide extensive information on CDK4/6 inhibitors in general, their applications, and related research. Here's a summary based on the available data:

CDK4/6 Inhibitors: Overview

Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the cell cycle . CDK4/6 inhibitors have become a standard-of-care treatment, particularly when combined with endocrine therapy, for patients with hormone receptor-positive (HR+), HER2-negative breast cancer . These inhibitors are also being explored in other breast cancer subtypes and clinical scenarios .

FDA Approved CDK4/6 Inhibitors

  • Palbociclib
  • Ribociclib
  • Abemaciclib

These inhibitors have shown significant improvements in progression-free survival in clinical trials .

HR+/HER2- Metastatic Breast Cancer

CDK4/6 inhibitors combined with endocrine therapy are a primary treatment for advanced-stage HR+/HER2- breast cancer . CDER researchers at the FDA have found that adding a CDK4/6 inhibitor to hormonal agents consistently improves progression-free survival across patient subgroups .

HR+/HER2+ Metastatic Breast Cancer

The addition of a CDK4/6 inhibitor to standard anti-HER2 and endocrine therapy has shown to significantly extend the time before the disease progresses . The PATINA trial demonstrated that adding palbociclib to anti-HER2 therapy and endocrine therapy resulted in a 15-month improvement in progression-free survival for patients with HR+/HER2+ metastatic breast cancer .

Other Breast Cancer Subtypes

CDK4/6 inhibitors are under investigation for other breast cancer subtypes, often in combination with targeted therapies or immunotherapies . Preclinical studies suggest that CDK4/6 inhibitors can boost tumor cell immunogenicity, leading to the exploration of combinations with immune checkpoint inhibitors .

Cell Cycle Inhibition

CDK4/6 inhibitors work by inhibiting the cell cycle, which can induce cellular senescence .

Immunomodulatory Effects

Research indicates that CDK4/6 inhibition can enhance antitumor immunity . They promote IL-2 secretion, enhance T-cell activation and tumor infiltration, and cooperate with anti-PD-1 antibodies . While CDK4/6 inhibitors may decrease T-cell proliferation, they increase tumor infiltration and activation of effector T-cells .

Overcoming Resistance

The clinical success of CDK4/6 inhibitors has led to increased research into mechanisms of acquired resistance . Genomic alterations in several genes have been associated with resistance to CDK4/6 inhibition in patients with HR+HER2- breast cancer . Current research efforts are exploring potential treatment combinations to overcome these resistance mechanisms .

Novel Selective Inhibitors

Mechanism of Action

CINK4 exerts its effects by specifically inhibiting the kinase activity of CDK4. This inhibition prevents the phosphorylation of the retinoblastoma protein (pRb), a crucial step in cell cycle progression. By blocking this pathway, CINK4 induces cell cycle arrest and apoptosis in cancer cells. The molecular targets include CDK4/cyclin D1 complexes, and the pathways involved are primarily related to cell cycle regulation .

Comparison with Similar Compounds

Efficacy Comparison of CDK4/6 Inhibitors

Clinical Trial Outcomes

Inhibitor Key Trials (Phase III) Median PFS (Months) OS Benefit Unique Population Findings
Palbociclib PALOMA-2, PALOMA-3 24.8 vs. 14.5 (ET) Significant in PALOMA-3 Improved outcomes in ER+/HER2− advanced BC
Ribociclib MONALEESA-2, MONALEESA-3 25.3 vs. 16.0 (ET) OS improvement (63.9 vs. 51.4 months) Superior OS in first-line settings
Abemaciclib MONARCH-2, MONARCH-3 28.1 vs. 14.7 (ET) OS trend (46.7 vs. 37.3 months) Efficacy in Chinese populations (MONARCH-PL)

Common AEs and Real-World Data

Inhibitor Hematologic AEs (Neutropenia) Non-Hematologic AEs Unique Risks
Palbociclib 80–85% (Grade 3/4) Fatigue, nausea Lower hepatotoxicity risk
Ribociclib 60–70% (Grade 3/4) QT prolongation, hepatotoxicity Highest liver injury risk
Abemaciclib 40–45% (Grade 3/4) Diarrhea, fatigue Lower neutropenia; higher GI toxicity
  • Cdk4/6 Inhibitor IV : Preclinical models (e.g., Ly2835219, a research analog of abemaciclib) show cell cycle-dependent/independent antitumor activity with gemcitabine synergy . Future agents may prioritize reduced QT prolongation and hepatotoxicity .

Resistance Mechanisms and Overcoming Strategies

Key Resistance Pathways

Upstream Signaling : Activation of PI3K/AKT/mTOR or ER pathways bypasses CDK4/6 inhibition .

Downstream Bypass : Loss of Rb function or cyclin E overexpression .

Epigenetic Alterations : HDAC-mediated p21 suppression or lncRNA TROJAN-driven CDK2 activation .

Strategies to Overcome Resistance

  • Combination Therapies: PI3K/AKT inhibitors: Synergistic with CDK4/6 inhibitors in Rb-positive models . Immunotherapy: Enhanced tumor immunogenicity observed in preclinical studies .
  • Biomarker-Driven Approaches : Rb status, cyclin D1 amplification, and CDK4 phosphorylation predict sensitivity .

Biological Activity

Cdk4/6 inhibitors, particularly Cdk4/6 Inhibitor IV (commonly referred to as PD 0332991), have emerged as significant therapeutic agents in oncology, especially for hormone receptor-positive breast cancer. This article explores the biological activity of this compound, including its mechanisms of action, clinical efficacy, resistance mechanisms, and comparative studies with other inhibitors.

Cdk4/6 inhibitors primarily function by blocking the phosphorylation of the retinoblastoma (RB) protein. This inhibition prevents the progression of the cell cycle from the G1 phase to the S phase, effectively inducing cell cycle arrest in cancer cells. The inhibition of Cdk4 and Cdk6 leads to a decrease in E2F target gene expression, which is crucial for DNA synthesis and cell proliferation .

Key Points:

  • Target : Cdk4 and Cdk6
  • Primary Action : Prevents RB phosphorylation
  • Outcome : Induces G1/S phase cell cycle arrest

Clinical Efficacy

This compound has demonstrated substantial clinical activity in various malignancies, particularly in metastatic breast cancer. The combination of Cdk4/6 inhibitors with endocrine therapy has shown improved progression-free survival (PFS) rates compared to endocrine therapy alone. For instance, pivotal trials have indicated that treatment regimens involving PD 0332991 significantly enhance overall response rates and PFS in both premenopausal and postmenopausal women with HR+/HER2-negative metastatic breast cancer .

Table 1: Summary of Clinical Trials Involving PD 0332991

Study NamePopulationTreatment RegimenMedian PFS (months)Overall Response Rate (%)
PALOMA-1HR+/HER2- MBCPD 0332991 + letrozole20.260
PALOMA-3HR+/HER2- MBCPD 0332991 + anastrozole24.863
MONALEESA-2HR+/HER2- MBCRibociclib + letrozole23.858

Resistance Mechanisms

Despite its efficacy, resistance to Cdk4/6 inhibitors can develop. Intrinsic resistance is often linked to alterations in the RB pathway or mutations in genes such as RB1, AURKA, and CCNE2. Acquired resistance may arise through various mechanisms, including upregulation of alternative signaling pathways that bypass the need for CDK activity .

Common Resistance Mechanisms:

  • Genetic Alterations : Mutations in RB1 and other critical genes
  • Pathway Activation : Enhanced signaling through RAS/ERK pathways
  • Cellular Adaptation : Changes in cellular microenvironment or tumor heterogeneity

Comparative Studies

Recent studies have compared the biological activity of PD 0332991 with other Cdk4/6 inhibitors like ribociclib and abemaciclib. These studies highlight differences in selectivity, potency, and side effect profiles among these agents.

Table 2: Comparative Biological Activity of Cdk4/6 Inhibitors

InhibitorIC50 (nM) against CDK4IC50 (nM) against CDK6Common Toxicities
PD 0332991185.14111.78Neutropenia
Ribociclib286.75196.25Neutropenia
Abemaciclib225.68360.68Diarrhea, Fatigue

Case Studies

Several case studies have documented the effectiveness of PD 0332991 in real-world settings. One notable case involved a patient with locally advanced breast cancer who underwent treatment with PD 0332991 combined with letrozole. After six months of therapy, significant tumor reduction was observed without major adverse effects .

Properties

IUPAC Name

4-[[2-[(1-benzylindol-5-yl)amino]-6-(ethylamino)pyrimidin-4-yl]amino]cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N6O/c1-2-28-25-17-26(29-21-8-11-23(34)12-9-21)32-27(31-25)30-22-10-13-24-20(16-22)14-15-33(24)18-19-6-4-3-5-7-19/h3-7,10,13-17,21,23,34H,2,8-9,11-12,18H2,1H3,(H3,28,29,30,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVXCDLCJCIDFHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC(=NC(=N1)NC2=CC3=C(C=C2)N(C=C3)CC4=CC=CC=C4)NC5CCC(CC5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Cdk4/6 Inhibitor IV
Cdk4/6 Inhibitor IV
Cdk4/6 Inhibitor IV
Cdk4/6 Inhibitor IV
Cdk4/6 Inhibitor IV
Cdk4/6 Inhibitor IV

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